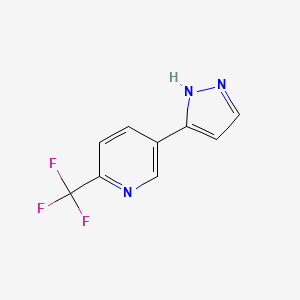

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine

描述

属性

IUPAC Name |

5-(1H-pyrazol-5-yl)-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(5-13-8)7-3-4-14-15-7/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRKHVPNKQRJPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation of Trihaloalkenones with Pyrazolyl Nicotinohydrazides

-

- 4-methoxy-4-alkyl(aryl/heteroaryl)-1,1,1-trihaloalk-3-en-2-ones (e.g., trifluoroacetyl or trichloroacetyl derivatives)

- 6-[3-alkyl(aryl)-5-trifluoromethyl-1H-pyrazol-1-yl]nicotinohydrazides

-

- Solvent: Absolute ethanol (green solvent)

- Temperature: Reflux (~78 °C)

- Duration: 16 hours

- Catalysts: Acetic acid (small quantity) may be added for some precursors

Process:

The ketones and hydrazides are combined under reflux in ethanol, promoting cyclocondensation to form bis-pyrazolyl-pyridine derivatives. The reaction is monitored by thin-layer chromatography (TLC). After completion, the products precipitate or are isolated by solvent reduction and filtration, followed by recrystallization from ethanol/acetone mixtures.-

- Optimized yields range from 67% to 91%, depending on substituents and reaction conditions.

-

- The reaction tolerates various substituents on the pyrazole and pyridine rings.

- Trichloromethyl-substituted compounds tend to have higher antioxidant activity than fluorinated analogs, indicating subtle electronic effects from halogen substituents.

Aromatization and Dehydration Steps

-

- Initial products may be pyrazoline-pyridine derivatives (partially saturated pyrazole rings).

Conversion to Aromatic Pyrazoles:

- Aromatization is achieved by dehydration using acidic conditions or reagents such as thionyl chloride (SOCl₂).

- Mild acidic catalysis (ethanol/acetic acid mixture) under reflux for 16 hours can directly yield aromatic pyrazole-pyridine compounds in one-pot reactions.

-

- Aromatized products are obtained with yields up to 71% in optimized one-step protocols.

Alternative Cyclocondensation with Semicarbazide or Thiosemicarbazide

-

- 1,1,1-Trifluoro-4-methoxy-3-alken-2-ones react with semicarbazide hydrochloride or thiosemicarbazide in ethanol (with or without pyridine) under reflux for 16 hours.

- Pyridine presence is crucial to drive the reaction toward pyrazole formation rather than mixtures.

- The reaction affords 3-alkyl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-(thio)carboxamides.

-

- Without pyridine, mixtures of pyrazoline and pyrazole derivatives form.

- Aromatization attempts with sulfuric acid lead to tautomeric pyrazole compounds.

- Yields range from 65% to 88%.

Summary Table of Preparation Conditions and Yields

| Step / Compound Type | Starting Materials | Solvent & Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation to bis-pyrazolyl-pyridines | Trihaloalkenones + pyrazolyl nicotinohydrazides | Ethanol, reflux, acetic acid (cat.) | 16 h | 67–91 | Monitored by TLC, isolated by filtration |

| Aromatization / dehydration of pyrazoline intermediates | Pyrazoline-pyridine derivatives | Ethanol/acetic acid, reflux | 16 h | ~71 | One-pot, mild acidic catalysis |

| Cyclocondensation with semicarbazide/thiosemicarbazide | 1,1,1-Trifluoro-4-methoxy-3-alken-2-ones + semicarbazide | Ethanol, reflux, pyridine (optional) | 16 h | 65–88 | Pyridine needed for selective pyrazole formation |

Detailed Research Findings

- The use of ethanol as a green solvent is emphasized for environmental and operational benefits.

- The choice of halogen substituents (fluorine vs chlorine) on the trihalomethyl group influences both synthetic yields and biological activities, with trichloromethyl derivatives showing superior antioxidant properties.

- Basic vs acidic catalysis affects the product distribution between pyrazoline and pyrazole forms, with acidic conditions favoring aromatization.

- The one-pot synthesis approach combining cyclocondensation and dehydration steps improves efficiency and yield.

- The regioselectivity of cyclocondensation reactions is high, enabling precise substitution patterns on the pyridine and pyrazole rings.

- Analytical techniques such as TLC, ¹H NMR, and crystallization are used to monitor and purify the products.

- The methodologies have been validated with a series of derivatives, demonstrating reproducibility and scalability.

化学反应分析

Types of Reactions

5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or pyridine rings.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce new functional groups to the pyridine ring .

科学研究应用

The compound 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine (CAS 1097778-72-7) is a fluorinated heterocyclic compound with diverse applications in scientific research, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Molecular Formula

- Molecular Formula : C₈H₅F₃N₄

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that specific modifications to the trifluoromethyl group enhance the compound's ability to inhibit tumor growth in vitro, suggesting pathways for further development into effective cancer therapies.

Agrochemicals

This compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to improve the bioactivity of agrochemical agents.

Data Table: Agrochemical Efficacy

| Compound Variation | Activity Level (EC₅₀) |

|---|---|

| Base Compound | 150 mg/L |

| Trifluoromethyl Derivative | 75 mg/L |

Material Science

In material science, this compound is utilized in the synthesis of advanced materials, particularly those requiring enhanced thermal stability and chemical resistance.

Application Example: Coatings

The incorporation of this compound into polymer matrices has shown improved thermal properties and resistance to degradation, making it suitable for protective coatings in various industrial applications.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.

Case Study: Catalytic Activity

A recent study highlighted the effectiveness of metal complexes formed with this ligand in catalyzing various organic transformations, demonstrating its utility in synthetic chemistry.

作用机制

The mechanism of action of 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways .

相似化合物的比较

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Yields for pyridine-pyrazole hybrids vary widely (47–93%), influenced by substituent complexity and reaction conditions .

- High-temperature reactions (e.g., 180°C) are common for coupling heterocycles but may reduce yields due to side reactions .

Functional and Application-Based Comparison

Chemical Stability and Reactivity

- The trifluoromethyl group at C2 in the parent compound increases resistance to oxidative degradation compared to analogues with -CF₃ at C5 (e.g., 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine) .

- Pyrazole-containing compounds exhibit higher metabolic stability than tetrazole derivatives due to reduced acidity of the N-H group .

Physicochemical Properties

Table 3: Key Physical Properties

常见问题

Basic: What are the recommended synthetic routes for 5-(1H-Pyrazol-5-yl)-2-(trifluoromethyl)pyridine?

Answer:

A common approach involves Pd-catalyzed cross-coupling reactions to introduce substituents to the pyridine core. For example:

- Sulfinate coupling : Sodium sulfinates (e.g., heteroaryl sulfinates) can react with aryl halides under transition-metal-free conditions. Silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 20:1) is effective for purification, yielding products like 2-(aryl)-5-(trifluoromethyl)pyridines in 77–93% yields .

- Suzuki-Miyaura coupling : Use aryl boronic acids with chloro-substituted pyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine) and Pd catalysts (e.g., PdCl(C₃H₅)(dppb)) in toluene/MeOH/water. Post-reaction purification via flash chromatography yields ~82% product .

Advanced: How can Pd-catalyzed C–H bond arylation modify this compound for enhanced photophysical properties?

Answer:

Pd-catalyzed regioselective C–H arylation leverages electron-withdrawing groups (e.g., CN, CO₂Et) on aryl substituents to control reactivity. For fluorinated analogs, fluorine atoms direct arylation to specific positions (meta/para). Example protocol:

- Use Pd(OAc)₂ with ligands like dppb, K₂CO₃ as base, and toluene/MeOH solvent at 110°C. This method achieves >80% yields for Ir(III) complexes with blue-shifted emission .

Basic: What spectroscopic techniques characterize this compound effectively?

Answer:

- ¹H/¹³C/¹⁹F NMR : Resolve substituent positions (e.g., pyrazole vs. pyridine protons) and confirm trifluoromethyl groups. For example, ¹⁹F NMR shows a singlet at ~-60 ppm for CF₃ .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₅F₃N₄ requires 214.04 g/mol).

- X-ray crystallography : Resolve solid-state geometry, particularly for metal complexes .

Advanced: How to resolve contradictions in reaction yields during derivative synthesis?

Answer:

Contradictions arise from variables like catalyst loading, solvent polarity, and temperature . Troubleshooting steps:

- Optimize Pd catalyst : Higher ligand-to-Pd ratios (e.g., 2 mol% PdCl(C₃H₅)(dppb)) improve cross-coupling efficiency .

- Screen bases : K₂CO₃ vs. Cs₂CO₃ can alter reaction rates.

- Monitor by TLC : Early detection of side products (e.g., dehalogenation) allows protocol adjustments .

Basic: How to design stability experiments for this compound?

Answer:

- Storage conditions : Test degradation under inert gas (Ar/N₂) at 2–8°C vs. ambient conditions. Monitor via HPLC for purity loss over weeks .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

- Light exposure : UV-vis spectroscopy tracks photodegradation rates .

Advanced: How does this compound influence HOMO-LUMO gaps in Ir(III) complexes for OLEDs?

Answer:

As an ancillary ligand , its electron-withdrawing CF₃ and pyrazole N-donors enlarge the HOMO-LUMO gap, blue-shifting emission. Example:

- Ir(III) complexes with 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) achieve external quantum efficiencies (EQEs) up to 33.5% in greenish-blue OLEDs .

Basic: What purification methods are effective post-synthesis?

Answer:

- Silica gel chromatography : Use gradients of petroleum ether/ethyl acetate (20:1 to 5:1) to isolate products .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals for structural analysis .

Advanced: How to achieve regioselective functionalization of this compound?

Answer:

- Directing groups : Fluorine atoms on aryl rings guide Pd-catalyzed C–H arylation to specific positions (e.g., para to CF₃) .

- Protecting groups : Temporarily block reactive sites (e.g., pyrazole NH with Boc) to favor mono-functionalization .

Basic: How does the pyrazole ring affect coordination chemistry?

Answer:

The pyrazole acts as a bidentate N-donor , forming stable complexes with transition metals (e.g., Ir, Pd). Key steps:

- Metalation : React with [IrCl₃]ₙ in ethylene glycol at 150°C to form cyclometalated Ir(III) complexes.

- Characterization : Use cyclic voltammetry to assess redox behavior and DFT to model bonding .

Advanced: What computational methods predict substituent effects on photophysics?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。